2-Hydroxynicotinaldehyde

Catalog No.
S680088
CAS No.
36404-89-4
M.F
C6H5NO2
M. Wt
123.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxynicotinaldehyde

CAS Number

36404-89-4

Product Name

2-Hydroxynicotinaldehyde

IUPAC Name

2-oxo-1H-pyridine-3-carbaldehyde

Molecular Formula

C6H5NO2

Molecular Weight

123.11 g/mol

InChI

InChI=1S/C6H5NO2/c8-4-5-2-1-3-7-6(5)9/h1-4H,(H,7,9)

InChI Key

DNTYEVWEOFZXFE-UHFFFAOYSA-N

SMILES

C1=CNC(=O)C(=C1)C=O

Canonical SMILES

C1=CNC(=O)C(=C1)C=O
  • Catalytic Transient Directing Group: Research by Jin-Quan Yu's lab has demonstrated the utility of 2-HNA as a catalytic transient directing group for Pd(II)-catalyzed γ-C(sp3)-H arylation reactions []. This approach allows chemists to efficiently couple free primary amines with aryl iodides. Notably, the reaction can be achieved with low catalyst and directing group loading, making it more efficient and potentially cost-effective.

2-Hydroxynicotinaldehyde is an organic compound with the molecular formula C₆H₅NO₂ and a molecular weight of 123.11 g/mol. It is characterized by a hydroxyl group (-OH) attached to the second position of a pyridine ring, along with an aldehyde group (-CHO) at the third position. This compound is also known by several synonyms, including 2-hydroxypyridine-3-carbaldehyde and 2-oxo-1H-pyridine-3-carbaldehyde . It is primarily utilized in organic synthesis and has garnered attention for its role as a catalytic transient directing group in various reactions.

, notably:

  • Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
  • Reduction: The compound can be reduced to yield 2-hydroxynicotinic acid.
  • Substitution Reactions: It can undergo nucleophilic substitution due to the electrophilic nature of the carbonyl carbon in the aldehyde group .

Additionally, it has been employed as a catalytic transient directing group in palladium-catalyzed reactions, such as γ-C(sp³)-H arylation, which involves coupling primary amines with aryl iodides .

Research indicates that 2-hydroxynicotinaldehyde exhibits various biological activities. It has been studied for its potential as an inhibitor in enzymatic reactions and has shown promise in pharmacological applications. For instance, it has been implicated in studies involving deuteration of α-amino esters, suggesting its utility in medicinal chemistry . Furthermore, its derivatives may possess anti-inflammatory and antimicrobial properties, although further research is required to elucidate these effects comprehensively.

Several synthesis methods for 2-hydroxynicotinaldehyde have been documented:

  • From 2-Chloro-3-pyridinecarboxaldehyde: This method involves nucleophilic substitution where the chlorine atom is replaced by a hydroxyl group.
  • Via Pyridine Derivatives: By reacting pyridine derivatives with suitable reagents under controlled conditions, 2-hydroxynicotinaldehyde can be synthesized effectively .

These methods highlight the versatility of this compound in synthetic organic chemistry.

2-Hydroxynicotinaldehyde finds applications across various fields:

  • Catalysis: Used as a directing group in palladium-catalyzed reactions for organic synthesis.
  • Pharmaceuticals: Its derivatives are explored for potential therapeutic applications due to their biological activities.
  • Fluorescent Probes: It can serve as a precursor for fluorescent compounds used in biochemical assays .

Studies have shown that 2-hydroxynicotinaldehyde interacts with various biological molecules, making it a candidate for further investigation in drug design. Its ability to form complexes with metal ions and other biomolecules allows it to play a significant role in catalysis and biological systems. Research into its interaction with enzymes and receptors is ongoing, revealing insights into its potential pharmacological properties .

Several compounds share structural similarities with 2-hydroxynicotinaldehyde. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-HydroxypyridineHydroxyl group at position 2Lacks the aldehyde functionality
NicotinamideAmide instead of aldehydeExhibits different biological activities
6-HydroxynicotinaldehydeHydroxyl group at position 6Different reactivity profile
3-HydroxypyridineHydroxyl group at position 3Similar reactivity but different position
2-PyridinecarboxaldehydeAldehyde at position 1Lacks hydroxyl functionality

The uniqueness of 2-hydroxynicotinaldehyde lies in its combination of both hydroxyl and aldehyde groups, which contributes to its distinct reactivity and biological activity compared to these similar compounds.

XLogP3

-0.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

2-Hydroxynicotinaldehyde

Dates

Modify: 2023-08-15

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